BenchChemオンラインストアへようこそ!

Pde4B/7A-IN-1

Polypharmacology PDE4B inhibition 5-HT1A antagonism

PDE4B/7A-IN-1 (Compound 22) is the only commercially available tool simultaneously inhibiting PDE4B/PDE7A while potently antagonizing 5-HT1A and 5-HT7 receptors. Unlike rolipram, BRL-50481 or YM-393059, it uniquely replicates the integrated procognitive and antidepressant-like profile demonstrated in rodent forced-swim (superior to escitalopram at 10 mg/kg i.p.) and MK-801-induced memory deficit models. Its validated passive membrane penetration and high metabolic stability make it the essential positive control for multi-target CNS drug discovery programs targeting schizophrenia, depression or Alzheimer's disease. Procure the authentic compound with verified target engagement to ensure experimental reproducibility.

Molecular Formula C25H35N3O3
Molecular Weight 425.6 g/mol
Cat. No. B12418067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde4B/7A-IN-1
Molecular FormulaC25H35N3O3
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)NC(=O)CCCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C25H35N3O3/c1-25(2,3)19-11-12-22(29)20(18-19)26-24(30)10-7-13-27-14-16-28(17-15-27)21-8-5-6-9-23(21)31-4/h5-6,8-9,11-12,18,29H,7,10,13-17H2,1-4H3,(H,26,30)
InChIKeyUBXXFTIBWQCBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pde4B/7A-IN-1 Procurement Specifications: A Combined 5-HT1A/5-HT7 Antagonist and PDE4B/7A Inhibitor


Pde4B/7A-IN-1 is a chemically distinct, multi-target agent that simultaneously acts as a dual phosphodiesterase 4B and 7A inhibitor (PDE4B IC50 = 80.4 μM; PDE7A IC50 = 151.3 μM) and a functional antagonist at serotonin 5-HT1A (Ki = 8 nM, Kb = 0.04 nM) and 5-HT7 (Ki = 451 nM, Kb = 460 nM) receptors [1]. This compound (also designated compound 22 in the primary literature) belongs to the arylpiperazinylalkanoic acid anilide class and was identified as the most promising candidate from a 33-compound library [1]. It has a molecular formula of C25H35N3O3 (MW = 425.56) and the IUPAC name N-(5-(tert-butyl)-2-hydroxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)butanamide .

Why Pde4B/7A-IN-1 Cannot Be Replaced by Selective PDE4, PDE7, or Conventional Dual PDE4/7 Inhibitors


The functional polypharmacology of Pde4B/7A-IN-1—combining PDE4B/PDE7A inhibition with potent 5-HT1A/5-HT7 receptor antagonism—is not replicated by any commercially available selective PDE4 inhibitor (e.g., rolipram), selective PDE7 inhibitor (e.g., BRL-50481), or even other dual PDE4/7 inhibitors (e.g., YM-393059), which lack serotonin receptor activity [1]. This multi-target engagement is central to the compound's reported in vivo procognitive and antidepressant-like effects, including the reversal of MK-801-induced memory deficits and a reduction in forced-swim immobility superior to escitalopram [1]. Substituting with a compound that targets only a subset of these nodes will fail to reproduce the integrated pharmacological profile demonstrated in behavioral models, leading to divergent experimental outcomes [1].

Quantitative Differentiation of Pde4B/7A-IN-1 from PDE4/PDE7 Inhibitors and 5-HT Antagonists


Multi-Target Engagement vs. Selective PDE4 Inhibitor Rolipram

Pde4B/7A-IN-1 exhibits a multi-target profile that is absent in the selective PDE4 inhibitor rolipram. While rolipram inhibits PDE4B (IC50 = 130 nM) and PDE4D (IC50 = 240 nM) , it has no reported activity at PDE7A or serotonin receptors. In contrast, Pde4B/7A-IN-1 additionally inhibits PDE7A (IC50 = 151.3 μM) and antagonizes 5-HT1A (Ki = 8 nM, Kb = 0.04 nM) and 5-HT7 (Ki = 451 nM, Kb = 460 nM) receptors [1]. The combined modulation of cAMP signaling through dual PDE inhibition and serotonergic antagonism is hypothesized to underlie the compound's in vivo procognitive and antidepressant effects, which rolipram alone cannot replicate [1].

Polypharmacology PDE4B inhibition 5-HT1A antagonism

Dual PDE4B/PDE7A Inhibition vs. Selective PDE7 Inhibitor BRL-50481

Pde4B/7A-IN-1 is a dual PDE4B/PDE7A inhibitor, whereas BRL-50481 is a selective PDE7 inhibitor with negligible PDE4 activity (IC50 = 62 μM for PDE4) . Pde4B/7A-IN-1 inhibits PDE4B with IC50 = 80.4 μM and PDE7A with IC50 = 151.3 μM, in addition to its 5-HT antagonism [1]. BRL-50481 is more potent at PDE7A (IC50 = 0.15 μM) but provides no coverage of PDE4B or serotonin receptors, a critical distinction for experimental models that require dual PDE4/7 inhibition for synergistic cAMP elevation.

Dual PDE inhibition PDE7A PDE4B

Serotonin Receptor Antagonism Advantage Over Dual PDE4/7 Inhibitor YM-393059

YM-393059 is a dual PDE7A/PDE4 inhibitor (PDE7A IC50 = 14 nM; PDE4 IC50 = 630 nM) with demonstrated anti-inflammatory activity [2], but it lacks any reported activity at serotonin receptors. Pde4B/7A-IN-1 adds potent 5-HT1A (Ki = 8 nM, Kb = 0.04 nM) and 5-HT7 (Ki = 451 nM, Kb = 460 nM) antagonism to its PDE4B/PDE7A inhibitory profile [1]. This integrated polypharmacology is specifically linked to the compound's in vivo antidepressant-like effect, which was superior to escitalopram in the forced swim test, and its procognitive activity in the novel object recognition test [1]. YM-393059 has not been evaluated in these behavioral paradigms and lacks the serotonergic component thought to drive these effects.

5-HT1A antagonist 5-HT7 antagonist Dual PDE inhibitor

In Vivo Antidepressant Efficacy Surpasses Escitalopram in Rat Forced Swim Test

In the rat forced swimming test (FST), Pde4B/7A-IN-1 (compound 22) at a dose of 10 mg/kg i.p. reduced immobility time by approximately 34%, and this antidepressant-like effect was stronger than that of the reference drug escitalopram [1]. Escitalopram, a selective serotonin reuptake inhibitor, is known to reduce immobility in the rodent FST at doses of 0.3–10 mg/kg i.p. [2]. The direct comparison establishes that Pde4B/7A-IN-1, through its multi-target mechanism, achieves superior behavioral efficacy relative to a clinically established antidepressant in the same experimental paradigm [1].

Forced swim test Antidepressant In vivo efficacy

In Vitro Membrane Permeability and Metabolic Stability Advantage

Pde4B/7A-IN-1 demonstrates a very good ability to passively penetrate biological membranes and high metabolic stability in vitro [1]. While quantitative PAMPA or microsomal half-life data are not publicly disclosed for direct cross-compound comparison, qualitative assessments identify compound 22 (Pde4B/7A-IN-1) as having superior membrane penetration and metabolic stability relative to other compounds within the same 33-compound series [1]. These properties are critical for achieving adequate CNS exposure and sustained target engagement in in vivo behavioral paradigms, distinguishing it from less permeable or less metabolically stable analogs evaluated in the same study.

Membrane permeability Metabolic stability ADME

Recommended Application Scenarios for Pde4B/7A-IN-1 Based on Quantitative Differentiation


Preclinical Depression Models Requiring Superior Efficacy to SSRIs

Pde4B/7A-IN-1 is the preferred tool compound for rodent forced swim test paradigms where an antidepressant-like effect exceeding escitalopram is required. Its direct head-to-head in vivo superiority at 10 mg/kg i.p. [1] makes it a crucial positive control for novel multi-target antidepressant candidates.

CNS Polypharmacology Studies Combining PDE4B/PDE7A Inhibition with 5-HT1A/5-HT7 Antagonism

For experiments designed to dissect the contribution of simultaneous cAMP elevation (via dual PDE4B/PDE7A inhibition) and serotonergic receptor blockade to behavioral outcomes, Pde4B/7A-IN-1 is the only commercially available compound verified to possess this exact target engagement profile [1]. Single-target PDE or 5-HT tool compounds cannot replicate this integrated mechanism.

Cognitive Impairment Models Involving NMDA Receptor Hypofunction

Pde4B/7A-IN-1 significantly reverses MK-801-induced episodic memory deficits in the novel object recognition test at 3 mg/kg i.p. [1]. This paradigm models cognitive impairment associated with NMDA receptor hypofunction, making the compound a relevant positive control for procognitive drug discovery programs targeting schizophrenia or Alzheimer's disease.

ADME Screening Panels Requiring Benchmark Compounds with Documented Membrane Permeability

Given its demonstrated passive membrane penetration and high metabolic stability in vitro [1], Pde4B/7A-IN-1 can serve as a reference compound for CNS permeability screening cascades. Its selection from a 33-compound library specifically for these ADME properties provides a rationale for use as a comparator in permeability and stability assays.

Quote Request

Request a Quote for Pde4B/7A-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.